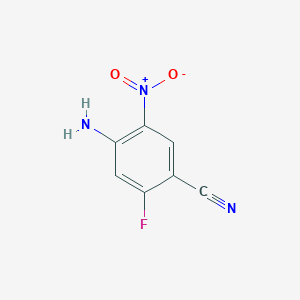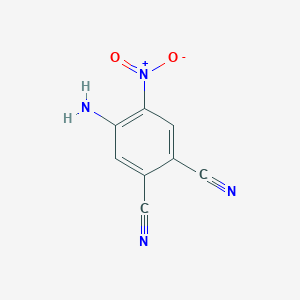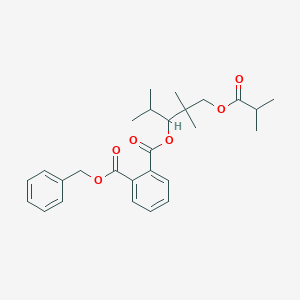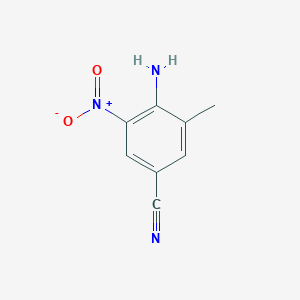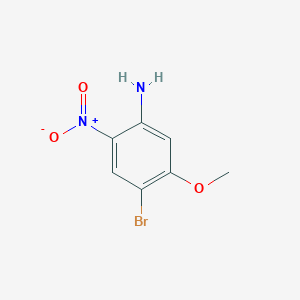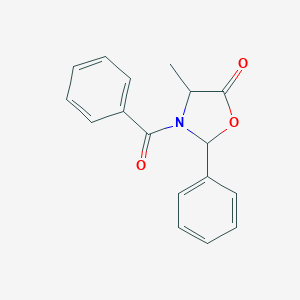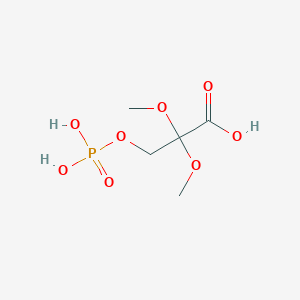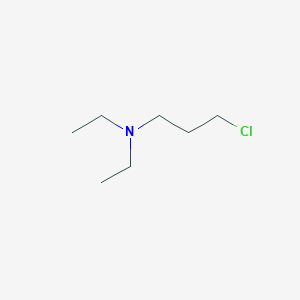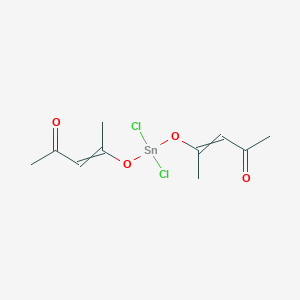
Tin(IV) chloride bis(2,4-pentanedionate)
描述
Tin(IV) chloride bis(2,4-pentanedionate), a tin(II)β-diketonato-derivative, is synthesized from the reaction of β-diketone with tin(II) compounds or from tin(II) chloride or bromide and the sodium salt of β-diketone (Ewings, Harrison & Fenton, 1975).
Synthesis Analysis
The synthesis involves reactions of appropriate β-diketones with tin(II) dimethoxide or other tin(II) compounds. These derivatives exhibit high volatility and solubility in both polar and non-polar organic solvents (Ewings, Harrison & Fenton, 1975).
Molecular Structure Analysis
The molecular structure of dichlorobis(2,4-pentanedionato)tin(IV) reveals a distorted octahedral configuration with cis-positioned chloro ligands. Average bond distances and angles have been thoroughly detailed, indicating significant structural information (Miller & Schlemper, 1978).
Chemical Reactions and Properties
These compounds undergo ligand exchange reactions, forming complexes with various ligands. For example, [Sn(hfac)2] undergoes ligand exchange with tin(II) chloride, forming [Sn(hfac)Cl] (Ewings, Harrison & Fenton, 1975).
Physical Properties Analysis
The physical properties of Tin(IV) chloride bis(2,4-pentanedionate) include high volatility and solubility in various solvents. Spectral data such as infrared, 1H, 19F NMR, tin-119 Mossbauer, and mass spectra provide insights into its physical properties (Ewings, Harrison & Fenton, 1975).
Chemical Properties Analysis
Tin(IV) chloride bis(2,4-pentanedionate) complexes are Lewis acids, forming 1:1 complexes with ligands like 2,2′-bipyridyl and 1,10-phenanthroline. The perfluorinated derivatives show significant Lewis acidity (Ewings, Harrison & Fenton, 1975).
安全和危害
作用机制
Target of Action
Tin(IV) chloride bis(2,4-pentanedionate) is primarily used as a raw material in synthesis . It serves as a catalyst for organic synthesis and is a precursor to industrial hydroformylation catalysts .
Mode of Action
The compound interacts with its targets by facilitating chemical reactions. As a catalyst, it speeds up the rate of chemical reactions without being consumed in the process. In the context of organic synthesis, it helps in the formation of new organic compounds .
Result of Action
The primary result of the action of Tin(IV) chloride bis(2,4-pentanedionate) is the facilitation of chemical reactions, leading to the synthesis of new organic compounds . The specific molecular and cellular effects would depend on the particular reactions it catalyzes.
Action Environment
The efficacy and stability of Tin(IV) chloride bis(2,4-pentanedionate) can be influenced by various environmental factors. For instance, it’s known to react slowly with moisture/water , suggesting that its stability and efficacy might be affected by humidity and other related factors. Additionally, it’s recommended to store the compound in a well-ventilated place and keep the container tightly closed , indicating that air exposure and container integrity could also impact its action.
属性
IUPAC Name |
4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.2ClH.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMARTPDQMQTRX-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O[Sn](OC(=CC(=O)C)C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tin(IV) chloride bis(2,4-pentanedionate) | |
CAS RN |
16919-46-3 | |
| Record name | Dichlorobis(pentane-2,4-dionato-O,O')tin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Tin(IV) chloride bis(2,4-pentanedionate) in the fabrication of ITO thin films?
A1: Tin(IV) chloride bis(2,4-pentanedionate) serves as the source of tin (Sn) dopant in the sol-gel synthesis of ITO thin films []. The compound, dissolved in a mixture of acetic acid and acetone, is combined with indium (III) nitrate pentahydrate to form the precursor solution. Upon annealing, this precursor solution undergoes chemical transformations, leading to the formation of Sn-doped indium oxide (In:Sn=90:10) thin films on the substrate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



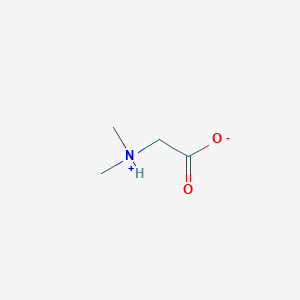
![1-{5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B42422.png)
